2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate
Overview
Description
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate typically involves the reaction of 2-naphthalenesulfonyl chloride with pentafluorophenol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and oxidizing or reducing agents depending on the specific reaction . The major products formed depend on the type of nucleophile or reagent used in the reaction .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate is widely used in scientific research, particularly in:
Proteomics: It is used as a labeling reagent for the identification and quantification of proteins.
Organic Synthesis: It serves as a coupling agent in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of fluorinated polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions . The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack . This property is exploited in various biochemical and synthetic applications .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate can be compared with other sulfonate esters such as:
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Used as an acylating agent and coupling agent in peptide synthesis.
2,3,4,5,6-Pentafluorobenzaldehyde: Used in the synthesis of fluorinated aromatic polymers.
Sodium tetrakis(perfluorophenyl)borate: Used in various organic and inorganic synthesis applications.
The uniqueness of this compound lies in its specific application in proteomics and its ability to facilitate nucleophilic substitution reactions under mild conditions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDCLWKAYMSSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230443 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-37-8 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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